molecular formula C22H26N6O B11561533 N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine

Cat. No.: B11561533
M. Wt: 390.5 g/mol
InChI Key: WRYNTHPFCLZLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine is a complex organic compound with potential applications in various scientific fields

Preparation Methods

The synthesis of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine typically involves multiple steps, including the formation of the triazine and quinazoline rings. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine has been studied for its potential applications in various scientific fields. In chemistry, it may be used as a building block for the synthesis of more complex molecules. In biology and medicine, it could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets. In industry, it might be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism by which N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,8-trimethylquinazolin-2-amine stands out due to its unique combination of a triazine ring and a quinazoline moiety. Similar compounds include 8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine and various 2-aminothiazole derivatives .

Properties

Molecular Formula

C22H26N6O

Molecular Weight

390.5 g/mol

IUPAC Name

N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6,8-trimethylquinazolin-2-amine

InChI

InChI=1S/C22H26N6O/c1-14-9-15(2)20-19(10-14)16(3)25-22(26-20)27-21-23-12-28(13-24-21)11-17-5-7-18(29-4)8-6-17/h5-10H,11-13H2,1-4H3,(H2,23,24,25,26,27)

InChI Key

WRYNTHPFCLZLHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CC=C(C=C4)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.